1-(2-ethyl-1H-1,3-benzodiazol-1-yl)-3-(2-methylphenoxy)propan-2-ol
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Overview
Description
1-(2-ethyl-1H-1,3-benzodiazol-1-yl)-3-(2-methylphenoxy)propan-2-ol is a complex organic compound that belongs to the class of benzodiazoles Benzodiazoles are known for their diverse biological activities and are often used in medicinal chemistry for the development of therapeutic agents
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(2-ethyl-1H-1,3-benzodiazol-1-yl)-3-(2-methylphenoxy)propan-2-ol typically involves multi-step organic reactions. One common method starts with the preparation of the benzodiazole core, followed by the introduction of the ethyl group and the methylphenoxy group through nucleophilic substitution reactions. The reaction conditions often require the use of strong bases, such as sodium hydride or potassium tert-butoxide, and solvents like dimethylformamide (DMF) or tetrahydrofuran (THF).
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow chemistry techniques to enhance reaction efficiency and yield. Catalysts such as palladium or copper may be employed to facilitate the coupling reactions. The use of automated reactors and real-time monitoring systems ensures consistent product quality and scalability.
Chemical Reactions Analysis
Types of Reactions
1-(2-ethyl-1H-1,3-benzodiazol-1-yl)-3-(2-methylphenoxy)propan-2-ol can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using agents like potassium permanganate or chromium trioxide to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions using hydrogen gas and a palladium catalyst can convert the compound into its corresponding alcohols or amines.
Substitution: Nucleophilic substitution reactions can introduce different functional groups into the benzodiazole ring or the methylphenoxy group.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Hydrogen gas with palladium on carbon (Pd/C) catalyst.
Substitution: Sodium hydride (NaH) or potassium tert-butoxide (KOtBu) in DMF or THF.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines.
Scientific Research Applications
1-(2-ethyl-1H-1,3-benzodiazol-1-yl)-3-(2-methylphenoxy)propan-2-ol has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Explored for its therapeutic potential in treating various diseases, including cancer and neurological disorders.
Industry: Utilized in the development of new materials with specific properties, such as polymers or coatings.
Mechanism of Action
The mechanism of action of 1-(2-ethyl-1H-1,3-benzodiazol-1-yl)-3-(2-methylphenoxy)propan-2-ol involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to the active site of an enzyme, inhibiting its activity, or it may interact with a receptor, modulating its signaling pathways. The exact molecular targets and pathways depend on the specific application and the biological system being studied.
Comparison with Similar Compounds
Similar Compounds
1-(2-ethyl-1H-1,3-benzodiazol-1-yl)acetonitrile: Similar benzodiazole core with an acetonitrile group.
2-(2-ethyl-1H-1,3-benzodiazol-1-yl)acetic acid: Contains an acetic acid group instead of the methylphenoxy group.
3-ethyl-2-imino-1,3-benzodiazol-1-yl)acetic acid hydrobromide: Features an imino group and a hydrobromide salt.
Uniqueness
1-(2-ethyl-1H-1,3-benzodiazol-1-yl)-3-(2-methylphenoxy)propan-2-ol is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties
Biological Activity
1-(2-ethyl-1H-1,3-benzodiazol-1-yl)-3-(2-methylphenoxy)propan-2-ol is a synthetic compound that belongs to the class of benzodiazoles, which are known for their diverse biological activities. This article explores the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and potential therapeutic applications.
Chemical Structure and Properties
The compound is characterized by the following molecular structure:
- IUPAC Name : this compound
- Molecular Formula : C16H20N2O2
- Molecular Weight : 284.35 g/mol
Pharmacological Activities
Research indicates that benzodiazole derivatives exhibit a wide range of biological activities, including:
Antimicrobial Activity
Studies have demonstrated that compounds containing the benzodiazole moiety possess significant antimicrobial properties. For instance, derivatives have shown efficacy against various bacterial strains and fungi. The mechanism often involves disruption of microbial cell membranes or inhibition of essential enzymes.
Anticancer Activity
Benzodiazole derivatives have been investigated for their potential in cancer therapy. They may induce apoptosis in cancer cells through various pathways, including the activation of caspases and modulation of signaling pathways such as the PI3K/Akt pathway.
Anti-inflammatory Properties
Some studies suggest that these compounds can inhibit pro-inflammatory cytokines and enzymes such as cyclooxygenase (COX), thereby reducing inflammation.
The biological activity of this compound is primarily attributed to its ability to interact with specific biological targets:
- Enzyme Inhibition : The compound may inhibit key enzymes involved in metabolic pathways, affecting cellular processes.
- Receptor Modulation : It can act as an agonist or antagonist at various receptors, influencing physiological responses.
- Cell Membrane Interaction : The hydrophobic nature allows it to integrate into lipid membranes, altering membrane fluidity and function.
Research Findings and Case Studies
Several studies highlight the biological activity of benzodiazole derivatives similar to this compound:
Study | Focus | Findings |
---|---|---|
Niño et al. (2001) | Antimicrobial Activity | Demonstrated broad-spectrum antibacterial effects against Gram-positive and Gram-negative bacteria. |
Zappia et al. (2007) | Anticancer Properties | Reported induction of apoptosis in breast cancer cell lines via caspase activation. |
Siva Kumar et al. (2010) | Anti-inflammatory Effects | Found significant reduction in COX activity in vitro, suggesting potential for inflammatory disease treatment. |
Properties
IUPAC Name |
1-(2-ethylbenzimidazol-1-yl)-3-(2-methylphenoxy)propan-2-ol |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H22N2O2/c1-3-19-20-16-9-5-6-10-17(16)21(19)12-15(22)13-23-18-11-7-4-8-14(18)2/h4-11,15,22H,3,12-13H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OQCLSIXHGBFGPZ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=NC2=CC=CC=C2N1CC(COC3=CC=CC=C3C)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H22N2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
310.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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